4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Beschreibung
4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group at the 6-position and a 3-fluoro-4-methylphenyl moiety attached via the carboxamide linker. This structure combines aromatic, heterocyclic, and fluorinated substituents, which are common in pharmacologically active compounds targeting enzymes or receptors.
Eigenschaften
IUPAC Name |
4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-3-32-20-8-5-18(6-9-20)22-10-11-23(28-27-22)29-12-14-30(15-13-29)24(31)26-19-7-4-17(2)21(25)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANGBYGCMDYEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions. Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Mode of Action
The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity. The compound with the best AChE activity was found to show competitive inhibition. This means that the compound competes with acetylcholine for the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its levels.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the levels of this neurotransmitter, enhancing cholinergic transmission. This can help improve cognitive functions, which are impaired in conditions like Alzheimer’s disease due to a decrease in cholinergic transmission.
Wissenschaftliche Forschungsanwendungen
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT-29), and melanoma (M21). The mechanism of action appears to involve disruption of microtubule dynamics and induction of apoptosis.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.25 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.15 | Disruption of microtubule dynamics |
| M21 | 0.30 | Induction of apoptosis |
2. Neuropharmacological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This positions it as a candidate for further investigation in treating neurological disorders such as depression and anxiety.
Case Studies
In Vitro Studies
In vitro experiments conducted on MCF7 cells demonstrated that treatment with the compound led to significant apoptosis, evidenced by increased annexin V staining. This supports its role as a promising anticancer agent.
In Vivo Studies
Animal models have been used to evaluate the compound's efficacy in inhibiting tumor growth. For instance, studies using chick chorioallantoic membrane assays showed that the compound could inhibit angiogenesis comparable to established chemotherapeutic agents like combretastatin A-4.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index. However, comprehensive toxicity studies are necessary to fully understand its safety profile.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Pharmacological Targets and Selectivity
Piperazine-carboxamide derivatives exhibit diverse biological activities depending on their substituents:
- PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]: A potent fatty acid amide hydrolase (FAAH) inhibitor with IC50 values of 8.8 nM (human) and 10 nM (rat). It shows >200-fold selectivity over 137 off-target proteins, attributed to its chroman substituent and irreversible binding mode .
- YM580 [(+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide]: A nonsteroidal androgen receptor (AR) antagonist with an ED50 of 2.2 mg/kg/day in reducing rat ventral prostate weight. Its trifluoromethyl and cyano groups enhance AR binding affinity and metabolic stability .
- Dopamine D3 Receptor Ligands (e.g., N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides): Exhibit >1,000-fold selectivity for D3 over D2 receptors, mediated by the carboxamide linker and E2 loop interactions .
Substituent Effects on Physicochemical Properties
Substituent variations significantly impact melting points, solubility, and synthetic yields (Table 1):
Key Insight: The 3-fluoro-4-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce solubility compared to monosubstituted fluorophenyl analogs (A2, A3) but improve metabolic stability.
Therapeutic Potential and Limitations
- YM580 : Achieves castration-comparable effects without altering testosterone levels, making it a prostate cancer candidate .
- ML267 (4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide): Inhibits bacterial phosphopantetheinyl transferase, but thioamide stability may limit in vivo use .
Key Insight : The target compound’s ethoxy group may confer reversible enzyme inhibition (unlike PKM-833) and improved stability over thioamides (ML267), positioning it for further optimization in CNS or antimicrobial applications.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
The synthesis of 4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves multi-step organic reactions. Critical steps include:
- Coupling Reactions: Formation of the pyridazin-3-yl and piperazine-carboxamide linkages via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions .
- Solvent and Catalyst Selection: Polar aprotic solvents (e.g., DMF, DCM) and palladium-based catalysts (e.g., Pd(OAc)₂) improve reaction efficiency .
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (using ethanol or ether) ensures high purity. Monitor intermediates via TLC (Rf ~0.4–0.5) .
Methodological Tip: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to avoid side products like over-alkylated derivatives .
Basic: How can structural confirmation be achieved for this compound and its intermediates?
Answer:
Use spectroscopic and chromatographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H]⁺ ~475.2 g/mol) .
- HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Note: X-ray crystallography can resolve ambiguities in stereochemistry for crystalline intermediates .
Advanced: What strategies are recommended for analyzing contradictory biological activity data across structural analogs?
Answer: Contradictions often arise from subtle structural variations. Address them via:
- Comparative SAR Studies: Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-methylphenyl) and assess activity shifts. For example, fluorophenyl groups enhance receptor binding affinity, while methoxy groups may reduce metabolic stability .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like dopamine D2 or serotonin receptors. Validate with in vitro assays (e.g., cAMP inhibition) .
- Meta-Analysis: Aggregate data from analogs (e.g., piperazine-carboxamides with pyridazine cores) to identify trends in logP, solubility, and IC₅₀ values .
Case Study: A 4-methylphenyl analog showed 10-fold lower activity than the ethoxyphenyl variant, likely due to reduced π-π stacking in hydrophobic pockets .
Advanced: How can researchers design stability studies to evaluate this compound under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions:
- Thermal Stability: Heat at 40–60°C for 7 days (TGA/DSC to monitor decomposition) .
- Hydrolytic Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; analyze degradation products via LC-MS .
- Photostability: UV light exposure (ICH Q1B guidelines) to assess light sensitivity .
- Metabolic Stability: Use liver microsomes (human/rat) to identify major metabolites (e.g., O-deethylation of the ethoxyphenyl group) .
Data Interpretation: A half-life (t₁/₂) <30 minutes in microsomes suggests need for prodrug strategies .
Advanced: What experimental approaches are effective for elucidating the compound’s mechanism of action?
Answer:
- Target Deconvolution:
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Receptor Binding Assays: Radioligand displacement (e.g., [³H]spiperone for dopamine receptors) .
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling (e.g., Erk/MAPK pathways) .
- CRISPR Knockout Models: Validate target engagement by deleting suspected receptors (e.g., 5-HT₁A) in cell lines .
Example: A related piperazine-carboxamide exhibited dual activity at serotonin and sigma receptors, necessitating counter-screens to isolate primary targets .
Advanced: How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling: Measure bioavailability (e.g., AUC, Cmax) to assess in vivo exposure .
- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .
- Metabolite Interference: Compare parent compound vs. metabolite activity (e.g., N-dealkylation products may be cytotoxic) .
- Species-Specific Factors: Test humanized models or primary cells to bridge interspecies differences .
Key Insight: Low solubility (logS < -4) may limit in vivo efficacy despite promising in vitro IC₅₀ values .
Advanced: What computational tools are recommended for optimizing this compound’s ADMET profile?
Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), CYP inhibition, and hERG liability .
- Molecular Dynamics (MD): Simulate membrane interactions (e.g., CHARMM-GUI) to improve blood-brain barrier penetration .
- QSAR Models: Train on piperazine-carboxamide datasets to predict solubility (e.g., AqSolDB) and refine substituents .
Example: Introducing a 3-fluoro group on the phenyl ring reduced CYP3A4 inhibition by 40% in silico .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
